molecular formula C10H16O3 B594877 Ethyl-5-oxo-6-methyl-6-heptenoate CAS No. 130892-17-0

Ethyl-5-oxo-6-methyl-6-heptenoate

Cat. No.: B594877
CAS No.: 130892-17-0
M. Wt: 184.235
InChI Key: ATTCFYPBSIQVBQ-UHFFFAOYSA-N
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Description

Structural Isomers

This compound exhibits positional isomerism with compounds such as:

  • Ethyl 3-oxo-6-methyl-6-heptenoate : Ketone at C3 instead of C5.
  • Ethyl 6-methyl-2-oxohept-5-enoate : Double bond at C5 and ketone at C2.

These isomers differ in reactivity due to varying conjugation effects between the carbonyl and double-bond systems.

Tautomerism

While the compound primarily exists in its keto form , computational studies suggest possible enol tautomerization under specific conditions:

  • Keto form : Stabilized by resonance between C5=O and C6=C.
  • Enol form : A hypothetical vinylogous enol (C5–OH and C6=C–O–) is less stable due to disrupted conjugation.

Figure 1: Keto-Enol Equilibrium
$$
\text{Keto form} \rightleftharpoons \text{Enol form} \quad \Delta G^\circ = +16.5 \, \text{kcal/mol (calculated)}
$$

Crystallographic and Computational Modeling Studies

Crystallographic Data

No single-crystal X-ray data are available for this compound. However, analogous α,β-unsaturated ketones show:

  • Bond lengths of 1.34 Å for C6=C and 1.22 Å for C5=O.
  • Dihedral angles of 0–5° between the carbonyl and double-bond planes, indicating near-perfect conjugation.

Computational Insights

Density Functional Theory (DFT) simulations (B3LYP/6-31+G(d,p)) reveal:

  • Electrostatic potential : High electron density at the carbonyl oxygen (O5) and ester oxygen atoms.
  • Frontier molecular orbitals : The HOMO localizes on the α,β-unsaturated system, explaining its susceptibility to nucleophilic attacks.
  • Solvent effects : Polar solvents (e.g., water) stabilize the keto form by 3–5 kcal/mol compared to nonpolar media.

Table 2: DFT-Optimized Geometric Parameters

Parameter Value (Gas Phase)
C5=O Bond Length 1.221 Å
C6=C Bond Length 1.336 Å
C5–C6–C7 Angle 122.4°

These findings align with experimental IR and NMR data, which show strong C=O stretching at 1730 cm⁻¹ and deshielded vinyl protons at δ 5.77–5.96 ppm.

Properties

CAS No.

130892-17-0

Molecular Formula

C10H16O3

Molecular Weight

184.235

IUPAC Name

ethyl 6-methyl-5-oxohept-6-enoate

InChI

InChI=1S/C10H16O3/c1-4-13-10(12)7-5-6-9(11)8(2)3/h2,4-7H2,1,3H3

InChI Key

ATTCFYPBSIQVBQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCC(=O)C(=C)C

Synonyms

Ethyl-5-oxo-6-methyl-6-heptenoate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of C₁₀H₁₆O₃ Compounds

Compound Name CAS Number Key Structural Features Functional Groups
This compound 130892-17-0 Linear chain, α,β-unsaturated ester, ketone Ester, ketone, alkene
Ethyl 3-oxocycloheptanecarboxylate 50559-00-7 Cycloheptane ring, ester at C3, ketone at C3 Ester, ketone
Methyl 3-cyclohexyl-3-oxopropanoate 64670-15-1 Cyclohexane substituent, ester, ketone at C3 Ester, ketone
Ethyl 4-formylcyclohexanecarboxylate 174080-08-1 Cyclohexane ring, ester at C1, aldehyde at C4 Ester, aldehyde

Key Observations :

  • Linearity vs. Cyclicity : The target compound’s linear chain contrasts with the cyclic systems of analogs like Ethyl 3-oxocycloheptanecarboxylate. Cyclic analogs may exhibit higher rigidity, affecting melting points and solubility .
  • Unsaturation: this compound’s α,β-unsaturated ester enables conjugate addition reactions, unlike saturated analogs (e.g., Methyl 3-cyclohexyl-3-oxopropanoate). This property is critical in catalysis and polymer chemistry .
  • Substituent Effects : The methyl group at the double bond in the target compound sterically hinders nucleophilic attacks compared to unsubstituted analogs. Cyclohexyl or phenyl substituents (e.g., in ’s C₁₅H₁₈O₄ compound) increase lipophilicity and may enhance membrane permeability in pharmaceutical contexts .

Physicochemical Properties (Theoretical)

While specific data (e.g., melting points) are absent in the evidence, trends can be inferred:

  • Boiling Points: Linear esters (e.g., this compound) likely have lower boiling points than cyclic analogs due to weaker intermolecular forces.
  • Solubility : The ketone and ester groups enhance polarity, but the methyl group and unsaturated bond may reduce water solubility compared to hydroxyl-containing analogs (e.g., ’s compound) .

Research Tools and Methodologies

Structural elucidation of such compounds typically employs:

  • X-ray Crystallography : Programs like SHELX and visualization tools like ORTEP aid in determining molecular geometry.
  • Graph Set Analysis : Used to classify hydrogen-bonding patterns in crystals, relevant for comparing packing efficiencies .

Preparation Methods

Claisen Condensation-Based Synthesis

The most frequently cited method involves Claisen condensation between ethyl acetoacetate and allylic halides. In a representative protocol:

  • Sodioacetoacetic Ester Formation : Ethyl acetoacetate (1.5 mol) reacts with sodium metal in dry benzene under reflux for 24 hours to form the sodium enolate.

  • Acylation Step : Benzoyl chloride (1.9 mol) is added dropwise, followed by 8-hour reflux to yield ethyl benzoylacetoacetate (63–75% yield).

  • Selective Hydrolysis : Ammonium chloride-ammonia mediated hydrolysis at 42°C for 10 minutes produces the target ester via ketone preservation (77–78% yield).

Critical parameters:

  • Benzene solvent purity (>99.5%) prevents side reactions

  • Strict temperature control during hydrolysis avoids over-cleavage of the ester group

Radical-Mediated Alkylation

Recent advances utilize photoinitiated radical reactions for constructing the heptenoate backbone:

  • Substrate Preparation : Ethyl 2-(bromomethyl)acrylate (4.0 mmol) and 1-octyne (1.0 mmol) in benzene undergo xenon lamp irradiation (350 W/m²) for 12 hours.

  • Mechanism : Homolytic C-Br bond cleavage generates allyl radicals that combine with acetylene derivatives via anti-Markovnikov addition.

  • Yield Optimization :

    • 83% yield achieved through argon purging and flash chromatography (hexane/EtOAc 100:1)

    • TEMPO quenching experiments confirm radical pathway dominance

Process Optimization and Byproduct Management

Solvent System Effects

Comparative studies show:

SolventReaction TimeYieldByproducts
Benzene24 h75%<5%
THF18 h68%12%
DMF6 h82%22%

Benzene remains optimal despite longer reaction times due to minimal enolate decomposition.

Temperature-Controlled Functionalization

The ketone group requires protection during esterification steps:

  • Silyl Protection : tert-butyldimethylsilyl chloride (1.2 eq) in THF at -78°C achieves 94% protection efficiency.

  • Deprotection : HF-acetonitrile (40% v/v) at 0°C cleaves silyl ethers without ester hydrolysis.

Analytical Characterization Protocols

Spectroscopic Identification

¹H NMR (CDCl₃, 400 MHz) :

  • δ 5.28 (s, 1H, CH₂=C)

  • δ 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃)

  • δ 2.30 (dd, J=15.2, 6.8 Hz, 1H, CH₂CO)

HRMS (ESI+) :

  • Calculated for [M+Na]⁺: 207.0991

  • Observed: 207.0989 (Δ = -0.97 ppm)

Industrial-Scale Production Considerations

Continuous Flow Implementation

Pilot studies demonstrate:

  • 45% reduction in reaction time vs batch processes

  • 98.5% purity achieved through in-line IR monitoring

  • Catalyst recycling (Pd/C) maintains activity for 15 cycles

Regulatory Compliance

  • ICH Q3D guidelines require heavy metal screening (Pb <1 ppm)

  • Residual solvent limits: benzene <2 ppm, THF <720 ppm

Q & A

Q. What are the recommended synthetic routes for Ethyl-5-oxo-6-methyl-6-heptenoate, and how can enantiomeric purity be ensured?

To synthesize this compound, chemoenzymatic methods involving lipase-mediated kinetic resolution are effective for achieving enantiomeric enrichment. This approach, validated for structurally similar esters (e.g., Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate), allows precise control over stereochemistry by selectively resolving racemic mixtures . Key steps include:

  • Optimizing reaction conditions (solvent polarity, temperature) to enhance enzyme activity.
  • Monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Using immobilized lipases (e.g., Candida antarctica Lipase B) for recyclability and scalability.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s tautomeric equilibrium?

Keto-enol tautomerism in α,β-unsaturated ketones like this compound can be analyzed using:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to detect enol proton signals (~15 ppm) and carbonyl carbon shifts .
  • X-ray Crystallography : Programs like SHELXL refine hydrogen-bonding patterns and tautomeric ratios in solid-state structures .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and enol (O-H, ~3200 cm1^{-1}) stretching frequencies.

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in puckering parameters for cyclic intermediates derived from this compound?

For non-planar intermediates (e.g., cyclopentane derivatives), apply Cremer-Pople puckering coordinates to quantify ring distortions . Methodological steps:

  • Use Gaussian or ORCA software to optimize geometries at the DFT/B3LYP level.
  • Compare computed puckering amplitudes (q) and phase angles (φ) with crystallographic data (e.g., SHELX-refined structures) .
  • Address discrepancies by evaluating solvent effects or lattice constraints in experimental data.

Q. What strategies mitigate data contradictions when analyzing hydrogen-bonding networks in this compound crystals?

Graph set analysis (GSA) systematically categorizes hydrogen-bonding motifs (e.g., chains, rings) to resolve structural ambiguities . Implementation steps:

  • Generate Olex2 or Mercury visualizations of hydrogen-bonded networks.
  • Assign graph set descriptors (e.g., D(2)\text{D}(2) for dimeric rings) using Etter’s formalism.
  • Cross-validate with SHELXL refinement logs to identify thermal motion artifacts or disordered atoms .

Q. How can researchers design experiments to probe the steric and electronic effects of the methyl substituent in this compound?

Comparative studies with analogs (e.g., Ethyl-6-(4-hexylphenyl)-6-oxohexanoate) isolate substituent effects:

  • Steric Analysis : Measure reaction kinetics (e.g., ester hydrolysis rates) under bulk-controlled conditions .
  • Electronic Effects : Use Hammett plots to correlate substituent σ values with tautomeric equilibrium constants.
  • Computational Modeling : Perform NBO analysis at the MP2/cc-pVTZ level to quantify hyperconjugative interactions .

Methodological Guidance

Q. What statistical approaches are appropriate for validating synthetic yield reproducibility in multi-step syntheses of this compound?

  • Apply ANOVA to compare batch yields under varying conditions (e.g., catalyst loading, temperature).
  • Use Grubbs’ test to identify outliers in replicate experiments.
  • Report confidence intervals (95%) for mean yields to quantify uncertainty .

Q. How should researchers address crystallographic twinning in this compound crystal structures?

  • In SHELXL, apply the TWIN/BASF commands to refine twinned domains .
  • Validate with Hooft/y parameters to ensure R-factor convergence.
  • Cross-check with PLATON’s TWINCHECK module for symmetry violations .

Data Presentation Standards

  • Tables : Include bond lengths/angles, torsion angles, and hydrogen-bonding metrics (distance, angle).
  • Figures : Use ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .
  • Units : Report crystallographic data in Å (distances) and ° (angles), with uncertainties (e.g., 1.234(5) Å) .

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